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2-[2-(Propan-2-yloxy)phenyl]oxirane

Cat. No.: B13618428
M. Wt: 178.23 g/mol
InChI Key: JHGMHKGZGBMTAW-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Oxiranes as Versatile Synthetic Intermediates

Aryl-substituted oxiranes, also known as styrene (B11656) oxides, are highly prized in organic chemistry for their utility as versatile synthetic intermediates. The presence of the three-membered epoxide ring, characterized by significant ring strain, renders them susceptible to ring-opening reactions with a wide array of nucleophiles. masterorganicchemistry.com This reactivity allows for the introduction of diverse functional groups, leading to the formation of valuable products such as amino alcohols, diols, and ethers.

The aryl substituent plays a crucial role in influencing the regioselectivity and stereoselectivity of these ring-opening reactions. It can activate the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack. Furthermore, the electronic nature of the substituents on the aromatic ring can modulate the reactivity of the epoxide. Aryl-substituted oxiranes are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.airesearchgate.net Their ability to undergo a variety of transformations, including isomerization to aldehydes and ketones, makes them indispensable tools for synthetic chemists. researchgate.net

Structural Characteristics and Chemical Importance of the Oxirane and 2-(Propan-2-yloxy)phenyl Moieties in 2-[2-(Propan-2-yloxy)phenyl]oxirane

The structure of this compound is defined by two key components: the oxirane ring and the 2-(propan-2-yloxy)phenyl group.

The Oxirane Moiety: This three-membered heterocyclic ring containing an oxygen atom is inherently strained, with bond angles significantly deviating from the ideal tetrahedral angle. This strain is the primary driver of its high reactivity, making the carbon-oxygen bonds susceptible to cleavage. masterorganicchemistry.com The oxirane ring can be opened under both acidic and basic conditions, providing a gateway to a variety of functional group transformations. masterorganicchemistry.com

The 2-(Propan-2-yloxy)phenyl Moiety: This substituent, also known as the ortho-isopropoxyphenyl group, exerts a significant steric and electronic influence on the reactivity of the oxirane. The bulky isopropoxy group at the ortho position can direct the approach of incoming nucleophiles, influencing the stereochemical outcome of reactions. Electronically, the oxygen atom of the isopropoxy group can donate electron density to the aromatic ring, which in turn can affect the reactivity of the adjacent oxirane.

The combination of these two moieties in a single molecule creates a substrate with unique reactivity, enabling chemists to perform selective transformations that might be challenging with other related compounds.

Historical Context and Evolution of Research in Ortho-Substituted Styrene Oxides

Research into styrene oxides and their derivatives has a long history, with early studies focusing on their synthesis and basic reactivity. nist.gov The investigation of ortho-substituted styrene oxides, in particular, has gained momentum as chemists have sought greater control over the regioselectivity and stereoselectivity of reactions. The presence of a substituent at the ortho position introduces steric hindrance that can profoundly influence the course of a reaction. researchgate.net

Early research often involved the epoxidation of the corresponding ortho-substituted styrenes. masterorganicchemistry.com More recent advancements have focused on developing catalytic and enantioselective methods for their synthesis and subsequent transformations. acs.org The development of sophisticated analytical techniques has allowed for a deeper understanding of the reaction mechanisms involved in the ring-opening of these sterically hindered epoxides. This has led to the design of more efficient and selective synthetic routes to valuable target molecules.

Overview of Key Research Areas Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important research areas:

Catalytic Ring-Opening Reactions: A primary area of investigation would involve the use of various catalysts, including Lewis acids and transition metals, to control the regioselective and stereoselective ring-opening of the epoxide. mdpi.com The bulky ortho-substituent would be expected to play a significant role in directing the outcome of these reactions.

Synthesis of Heterocyclic Compounds: The reactive nature of the oxirane ring makes it an excellent starting material for the synthesis of various heterocyclic compounds. For instance, reaction with amines could lead to the formation of valuable isoindolinone derivatives or other nitrogen-containing heterocycles. researchgate.net

Mechanistic Studies: The steric and electronic effects of the ortho-isopropoxy group provide an interesting platform for mechanistic studies. Investigating how this group influences the transition states of various reactions can provide valuable insights into fundamental principles of organic reactivity.

Applications in Asymmetric Synthesis: The development of enantioselective methods for the synthesis of this compound and its subsequent use in asymmetric synthesis would be a significant area of research. Chiral epoxides are highly valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13618428 2-[2-(Propan-2-yloxy)phenyl]oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-propan-2-yloxyphenyl)oxirane

InChI

InChI=1S/C11H14O2/c1-8(2)13-10-6-4-3-5-9(10)11-7-12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

JHGMHKGZGBMTAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CO2

Origin of Product

United States

Synthetic Methodologies for 2 2 Propan 2 Yloxy Phenyl Oxirane

Precursor Synthesis and Functionalization Strategies

The synthesis of the essential intermediate, 2-(propan-2-yloxy)styrene, hinges on the effective installation of both the isopropoxy group and the vinyl group onto a benzene (B151609) ring in a specific 1,2-relationship. This requires a strategic approach to regioselective functionalization and carbon-carbon bond formation.

The final step in forming the precursor is typically the creation of the vinyl group. Two classic and powerful reactions in organic synthesis are well-suited for this transformation: the Wittig reaction and the Heck reaction.

The Wittig reaction provides a reliable method for converting aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org In this context, the synthesis would start with 2-(propan-2-yloxy)benzaldehyde. This aldehyde is reacted with a phosphorus ylide, most commonly methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium (B96628) halide and a strong base. udel.edumasterorganicchemistry.com The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate. organic-chemistry.orglibretexts.org This intermediate then collapses to yield the desired alkene, 2-(propan-2-yloxy)styrene, and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The high stability of the P=O bond is the thermodynamic driving force for this reaction. organic-chemistry.org

Alternatively, the Heck reaction , a palladium-catalyzed cross-coupling reaction, can be employed. organic-chemistry.orgwikipedia.org This method typically involves the reaction of an aryl halide, such as 2-bromo-1-isopropoxybenzene, with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the final styrene (B11656) product and regenerate the catalyst. youtube.com

A related approach involves the Knoevenagel condensation, particularly for synthesizing substituted styrenes. Studies have shown the synthesis of various alkoxy-substituted phenylpropenoates by reacting the corresponding benzaldehyde (B42025) with active methylene (B1212753) compounds like isopropyl cyanoacetate, catalyzed by piperidine. nih.govnih.gov While this introduces other functional groups, it demonstrates a viable method for C-C bond formation at the aldehyde position.

Table 1: Comparison of Synthetic Routes to 2-(Propan-2-yloxy)styrene

Method Starting Material Key Reagents General Conditions Key Features
Wittig Reaction 2-(Propan-2-yloxy)benzaldehyde Methyltriphenylphosphonium halide, strong base (e.g., n-BuLi, NaH) Anhydrous solvent (e.g., THF, ether) High functional group tolerance; fixed double bond location. libretexts.org
Heck Reaction 2-Bromo-1-isopropoxybenzene Ethylene, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base High temperature, pressure Excellent for aryl halides; can have selectivity issues. organic-chemistry.orgyoutube.com
Knoevenagel Condensation 2-(Propan-2-yloxy)benzaldehyde Active methylene compound (e.g., malonic acid, cyanoacetate), base catalyst Varies; often with heating Forms a more substituted alkene, not directly styrene. nih.gov

The introduction of the isopropoxy group onto the phenyl ring is most commonly achieved via the Williamson ether synthesis . wikipedia.orgbyjus.commasterorganicchemistry.com This venerable Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of a precursor like 2-(propan-2-yloxy)benzaldehyde, the starting material would be 2-hydroxybenzaldehyde (salicylaldehyde). The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. youtube.com This highly nucleophilic phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane), displacing the halide and forming the ether linkage. Due to the secondary nature of the isopropyl halide, care must be taken to minimize the competing E2 elimination side reaction, although for phenoxides, substitution is generally favored.

Achieving the required ortho-substitution pattern is a critical aspect of the synthesis. When starting with an unsubstituted phenol (B47542), directing an alkyl group to the ortho position can be a challenge, as Friedel-Crafts alkylation often yields a mixture of ortho and para products.

Specialized methods have been developed for selective ortho-alkylation. One such method involves the use of an aluminum thiophenoxide catalyst. google.com This catalyst directs the alkylation of phenols with monoolefins, such as propene, to the position ortho to the hydroxyl group. google.com Another elegant strategy uses a temporary tether. A phenol can be reacted with an aldehyde and phenylboronic acid to form a 1,3,2-benzodioxaborin intermediate. researchgate.net This intermediate can then be reduced, with the boron group directing functionality specifically to the ortho position. researchgate.net However, for the synthesis of 2-[2-(propan-2-yloxy)phenyl]oxirane, it is often more straightforward to begin with a commercially available, ortho-substituted starting material like 2-hydroxybenzaldehyde or guaiacol, where the initial ortho-functionality (hydroxyl or methoxy (B1213986) group) is already in place. The hydroxyl group itself is a powerful ortho-, para-director for further electrophilic aromatic substitution, a property that can be leveraged in alternative synthetic designs.

Epoxidation Techniques for the Formation of this compound

With the precursor 2-(propan-2-yloxy)styrene in hand, the final step is the epoxidation of the terminal alkene. The electron-donating nature of the ortho-isopropoxy group makes the vinyl group electron-rich, and thus highly susceptible to electrophilic attack by various oxidizing agents. researchgate.net The choice of epoxidation method can be broadly categorized into catalytic and stoichiometric approaches.

Modern synthetic chemistry heavily favors catalytic methods for their efficiency and potential for enantioselectivity. For unfunctionalized alkenes like styrenes, several powerful catalytic asymmetric epoxidation methods exist.

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst. While highly effective for cis-disubstituted alkenes, its enantioselectivity for terminal alkenes like styrene can be modest. liv.ac.uk The catalyst can be immobilized on solid supports to facilitate recycling and purification. liv.ac.uk

Shi Epoxidation: This organocatalytic method utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. wikipedia.org The ketone is oxidized in situ to a chiral dioxirane, which then transfers an oxygen atom to the alkene. This method is known for its effectiveness with various alkenes under mild, basic conditions and can provide high enantioselectivity. wikipedia.org

Sharpless Asymmetric Epoxidation: This method is specifically designed for allylic alcohols and is therefore not directly applicable to 2-(propan-2-yloxy)styrene. However, its development was a landmark in asymmetric catalysis. researchgate.net

Biocatalytic Epoxidation: Enzymes offer a green and highly selective alternative. Peroxygenases, such as certain cytochrome P450 variants, have been engineered to catalyze the H₂O₂-dependent epoxidation of styrene and its derivatives with exceptionally high enantioselectivity (up to 99% ee for the (R)-enantiomer). nih.gov These reactions are performed in aqueous buffer under mild conditions. nih.gov

Stoichiometric epoxidation remains a widely used and reliable method, particularly when chirality is not a concern or when the substrate is readily available.

Peracids (Prilezhaev Reaction): The reaction of an alkene with a peroxycarboxylic acid (peracid) is the classic method for epoxide synthesis. libretexts.org A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism, where the peracid delivers an oxygen atom to the double bond in a single step. libretexts.orgyoutube.com This mechanism ensures syn-addition of the oxygen atom to the alkene plane. Given the electron-rich nature of 2-(propan-2-yloxy)styrene, this reaction is expected to be rapid and high-yielding.

Oxone®: Potassium peroxymonosulfate (Oxone) is an inexpensive, stable, and environmentally benign oxidant. orgsyn.org While it can be used in catalytic systems as the terminal oxidant (e.g., Shi epoxidation), it can also be used in stoichiometric amounts, typically in a biphasic system with a ketone, to generate reactive dioxiranes in situ for the epoxidation of a wide range of olefins. orgsyn.orgillinois.edu

Table 2: Comparison of Epoxidation Techniques for Styrene Derivatives

Method Reagent/Catalyst System Typical Oxidant Key Features
Jacobsen-Katsuki Epoxidation Chiral Mn(salen) complex NaOCl, PhIO Catalytic, enantioselective; best for cis-alkenes. liv.ac.uk
Shi Epoxidation Fructose-derived ketone Oxone® Organocatalytic, enantioselective, mild conditions. wikipedia.org
Biocatalytic Epoxidation Peroxygenase (e.g., P450) H₂O₂ High enantioselectivity, green conditions, aqueous media. nih.gov
Prilezhaev Reaction (Peracids) m-CPBA, Peracetic acid The reagent itself Stoichiometric, reliable, fast for electron-rich alkenes. libretexts.org
In situ Dioxirane (from Oxone®) Ketone (e.g., acetone) Oxone® Stoichiometric or catalytic, inexpensive, neutral pH. orgsyn.org

Chemo-, Regio-, and Diastereoselectivity Considerations in Epoxidation Reactions

The epoxidation of 2-(propan-2-yloxy)styrene to form this compound necessitates careful consideration of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the precursor molecule, the primary site for epoxidation is the electron-rich carbon-carbon double bond of the styrene moiety. Common epoxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or dioxiranes (e.g., dimethyldioxirane (B1199080), DMDO) are highly selective for alkenes, leaving the aromatic ring and the ether linkage untouched under standard conditions. researchgate.net The challenge in chemoselectivity can arise if other sensitive functional groups were present on the molecule, which is not the case here.

Regioselectivity in this context is straightforward as the styrene derivative possesses only one double bond to be epoxidized. The reaction will exclusively yield the desired phenyl-substituted oxirane.

Diastereoselectivity becomes a critical factor when the substrate is already chiral or when a chiral reagent is used to create a new stereocenter. For an achiral precursor like 2-(propan-2-yloxy)styrene, epoxidation with an achiral reagent results in a racemic mixture of the two enantiomers of the oxirane. However, if the synthesis involves a chiral substrate or catalyst, the diastereoselectivity of the epoxidation—the preference for forming one diastereomer over another—is of paramount importance. For instance, in the epoxidation of chiral allylic alcohols, the diastereoselectivity can be highly dependent on the reagent used. nih.gov While the immediate precursor to our target compound is not an allylic alcohol, the principles of steric and electronic guidance from existing chiral centers or chiral environments are transferable.

The choice of oxidant can significantly influence the selectivity of the epoxidation. For example, studies on the epoxidation of various alkenes have shown that dimethyldioxirane and m-CPBA can exhibit different diastereoselectivities due to differing transition state geometries. researchgate.net

OxidantTypical Selectivity ProfileReference
m-Chloroperoxybenzoic acid (m-CPBA)High chemoselectivity for double bonds. Can be influenced by hydrogen bonding. researchgate.net
Dimethyldioxirane (DMDO)High chemoselectivity, sensitive to steric factors. researchgate.net
Hydrogen Peroxide/CatalystSelectivity is highly dependent on the nature of the catalyst used. nih.gov
Electro-epoxidationCan achieve high selectivity under optimized conditions with specific electrode materials. rsc.org

Asymmetric Synthesis of Enantiopure this compound

The biological and chemical applications of chiral compounds often demand enantiomerically pure forms. The synthesis of enantiopure this compound can be approached through several key strategies.

A powerful method for achieving enantioselective epoxidation is the use of a chiral catalyst in conjunction with a stoichiometric oxidant. This approach creates a chiral environment around the substrate, leading to a preferential formation of one enantiomer of the epoxide.

Several catalytic systems have been developed for the asymmetric epoxidation of styrenes and related olefins. These include:

Chiral Dioxiranes: Ketones derived from chiral sources can be used to generate chiral dioxiranes in situ, which then act as enantioselective epoxidizing agents. nih.gov High enantiomeric excesses (ee) have been reported for the epoxidation of various styrenes using this method. nih.gov

Chiral Salen-Metal Complexes: Chiral salen ligands, when complexed with metals such as manganese (Mn) or chromium (Cr), form highly effective catalysts for asymmetric epoxidation. google.comscielo.org.co These catalysts are often used with oxidants like sodium hypochlorite (B82951) (NaOCl) or m-CPBA.

Titanium-Salalen Catalysts: A notable development is the use of titanium salalen complexes, which have shown outstanding performance in the highly enantioselective epoxidation of terminal olefins using aqueous hydrogen peroxide as the oxidant. nih.gov This method offers the advantage of using a more environmentally benign oxidant.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Catalytic SystemTypical Enantiomeric Excess (ee) for StyrenesReference
Chiral Dioxirane80-92% nih.gov
Chiral Mn(III)-Schiff Base Complexup to 66% scielo.org.co
Titanium Salalen Complex>95% for terminal olefins nih.gov

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

For a racemic mixture of this compound, a chiral reagent could be employed to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched oxirane. A common application of this is the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes. In this process, one enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide in high enantiomeric excess.

Enzymatic kinetic resolution is another powerful tool. wikipedia.org Lipases, for instance, can catalyze the enantioselective acylation or hydrolysis of racemic mixtures. nih.gov For example, a racemic mixture of a related compound was successfully resolved using lipase (B570770) from Candida rugosa in a two-phase catalytic system. nih.gov

Controlling the stereochemical outcome of the synthesis is paramount. In asymmetric catalysis, the "matched" and "mismatched" pairing of a chiral substrate with a chiral catalyst can significantly impact diastereoselectivity. nih.gov For the synthesis of this compound from an achiral precursor, the focus is on enantiocontrol.

Once the synthesis is complete, the enantiopurity of the product must be assessed. The enantiomeric excess (ee) is a measure of the purity and is defined as the absolute difference between the mole fractions of the two enantiomers. Common methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The sample is passed through a column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of their ratio by integration.

The progress of kinetic resolutions can be monitored by periodically taking samples from the reaction mixture and analyzing them using these techniques to determine both the conversion and the enantiomeric excess of the substrate and product. nih.gov

Reactivity and Mechanistic Investigations of 2 2 Propan 2 Yloxy Phenyl Oxirane

Epoxide Ring-Opening Reactions of 2-[2-(Propan-2-yloxy)phenyl]oxirane

The fundamental reaction of this compound is the opening of the epoxide ring. This process alleviates the inherent ring strain of the oxirane and results in the formation of a more stable, acyclic product. The specific outcome of the reaction is highly dependent on the nature of the attacking nucleophile and the reaction conditions employed.

Nucleophilic attack is the most common mechanism for the ring-opening of epoxides. A nucleophile can attack either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is influenced by both steric hindrance and electronic effects imparted by the substituents on the epoxide.

The reaction of this compound with oxygen-based nucleophiles such as water, alcohols, and phenols typically proceeds via a base-catalyzed or acid-catalyzed mechanism to yield the corresponding diol or ether derivatives. Under basic or neutral conditions, the reaction follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this would be the terminal carbon of the oxirane.

In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. This protonation can lead to a shift in the regioselectivity, favoring attack at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent phenyl ring.

NucleophileProduct(s)Conditions
Water (H₂O)1-(2-(isopropoxyphenoxy)-3-hydroxypropaneNeutral or basic
Methanol (B129727) (CH₃OH)1-(2-(isopropoxyphenoxy)-3-methoxypropaneBase-catalyzed
Phenol (B47542) (C₆H₅OH)1-(2-(isopropoxyphenoxy)-3-phenoxypropaneBase-catalyzed

Nitrogen-based nucleophiles, including amines and azides, readily react with this compound to form amino alcohols and azido (B1232118) alcohols, respectively. These reactions are of significant interest in synthetic chemistry for the introduction of nitrogen-containing functionalities. The reaction with primary and secondary amines is a key step in the synthesis of various β-blockers and other pharmaceuticals.

The reaction with amines generally follows SN2 kinetics, with the amine attacking the terminal carbon of the epoxide. The azide (B81097) ion (N₃⁻) is also a potent nucleophile that opens the epoxide ring to produce an azido alcohol, which can be further transformed, for instance, by reduction to an amino alcohol.

NucleophileProduct(s)Conditions
Isopropylamine1-((isopropylamino)methyl)-2-(isopropoxyphenoxy)ethanolNeat or in a protic solvent
Sodium Azide (NaN₃)1-azido-3-(2-isopropoxyphenoxy)propan-2-olPolar aprotic solvent (e.g., DMF)

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are powerful reagents for the formation of new carbon-carbon bonds via the ring-opening of epoxides. The reaction of this compound with these organometallic reagents typically results in the formation of an alcohol with an extended carbon chain. The nucleophilic attack predominantly occurs at the less substituted carbon atom.

Enolates, which are carbanions derived from carbonyl compounds, can also act as nucleophiles to open the epoxide ring. This reaction provides a route to γ-hydroxy ketones or esters, depending on the nature of the enolate precursor.

NucleophileProduct(s)Conditions
Methylmagnesium Bromide (CH₃MgBr)1-(2-isopropoxyphenoxy)butan-2-olAnhydrous ether
Lithium Acetylide4-(2-isopropoxyphenoxy)-3-hydroxy-1-butyneLiquid ammonia

Sulfur-based nucleophiles, such as thiols and thiophenols, react with this compound in the presence of a base to yield thioethers. These reactions are analogous to those with alcohols and phenols. Hydrogen sulfide (B99878) can also be used to produce the corresponding thio-diol.

Halide ions (F⁻, Cl⁻, Br⁻, I⁻) can act as nucleophiles to open the epoxide ring, leading to the formation of halohydrins. The reactivity of the halide ions generally increases with their nucleophilicity (I⁻ > Br⁻ > Cl⁻ > F⁻). These reactions are often carried out in the presence of an acid catalyst or using a source of the halide ion in an appropriate solvent.

NucleophileProduct(s)Conditions
Thiophenol (C₆H₅SH)1-(2-isopropoxyphenoxy)-3-(phenylthio)propan-2-olBase-catalyzed
Sodium Bromide (NaBr)1-bromo-3-(2-isopropoxyphenoxy)propan-2-olAcidic conditions

The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered terminal carbon atom of the oxirane ring. This is often referred to as the "normal" mode of addition.

Under acidic conditions, the mechanism can be more complex. The protonation of the epoxide oxygen makes the ring more electrophilic. The positive charge is better stabilized at the more substituted benzylic carbon, giving the transition state some SN1 character. This can lead to a preference for nucleophilic attack at the more substituted carbon atom, resulting in the "abnormal" product. The bulky ortho-isopropoxy group can also exert a significant steric influence, potentially directing the nucleophile to the terminal position even under acidic conditions.

The ring-opening of the epoxide is a stereospecific reaction. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, resulting in an inversion of configuration at the center of attack. If the starting epoxide is chiral, the ring-opening reaction will proceed with a predictable stereochemical outcome.

Electrophilic Ring Opening Reactions

Electrophilic activation of the oxirane ring is a common strategy to facilitate nucleophilic attack. This typically involves the protonation or coordination of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and weakens the C-O bonds.

In the presence of Brønsted acids, the oxirane oxygen of this compound is protonated, forming a more reactive intermediate. Subsequent nucleophilic attack, often by the conjugate base of the acid or the solvent, leads to the opening of the ring. The regiochemical outcome of this reaction is influenced by both steric and electronic factors. Generally, under acidic conditions, the reaction tends to follow an S_N1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. However, the proximity of the isopropoxy group can also influence the reaction pathway.

For instance, the acid-catalyzed hydrolysis of similar substituted epoxides typically yields diols. The reaction proceeds through a carbocation-like transition state, and the nucleophile (water) attacks the benzylic carbon.

Table 1: Representative Acid-Catalyzed Ring Opening Reactions

Catalyst Nucleophile Major Product Reference
H₂SO₄ H₂O 1-(2-(Propan-2-yloxy)phenyl)ethane-1,2-diol [General knowledge of epoxide chemistry]

Lewis acids activate the epoxide by coordinating to the oxygen atom, which polarizes the C-O bonds and facilitates nucleophilic attack. nih.govnsf.gov This method often provides better control over regioselectivity compared to Brønsted acid catalysis. The choice of Lewis acid can significantly impact the reaction's outcome. For example, strong Lewis acids like boron trifluoride (BF₃) can promote rearrangement reactions in addition to ring-opening.

In the case of 2-aryl epoxides, Lewis acid-mediated ring-opening with various nucleophiles, such as alcohols, can proceed with high regioselectivity. nih.gov The reaction typically follows an S_N2-type pathway, where the nucleophile attacks the less sterically hindered carbon atom. nih.gov However, the nature of the Lewis acid and the substrate can sometimes lead to attack at the more substituted carbon.

Table 2: Examples of Lewis Acid-Mediated Ring Opening of Aryl Epoxides

Lewis Acid Nucleophile General Outcome Reference
Ti(OiPr)₄ Amines Regioselective formation of amino alcohols [General knowledge of epoxide chemistry]
BF₃·OEt₂ Alcohols Can lead to a mixture of regioisomers and rearrangement products [General knowledge of epoxide chemistry]

Research on epichlorohydrin (B41342) has shown that Lewis acidic materials like Sn-Beta zeolites are effective and regioselective catalysts for ring-opening with alcohols. nsf.gov This suggests that similar catalytic systems could be applied to this compound for controlled functionalization.

Metal-Catalyzed and Organocatalytic Ring Opening Reactions

To achieve higher selectivity and milder reaction conditions, metal-catalyzed and organocatalytic methods for epoxide ring-opening have been extensively developed. These approaches offer significant advantages in controlling the regio- and stereochemical outcomes of the reaction.

Transition metal complexes are versatile catalysts for a wide array of organic transformations, including the ring-opening of epoxides. Catalysts based on metals such as palladium, rhodium, copper, and chromium can facilitate the reaction with a variety of nucleophiles under mild conditions. The mechanism of these reactions often involves the formation of a metal-alkoxide intermediate, followed by nucleophilic attack. The ligand environment around the metal center plays a crucial role in determining the selectivity of the transformation.

For example, palladium-catalyzed ring-opening reactions of epoxides with nucleophiles like amines and alcohols are well-established methods for the synthesis of β-amino alcohols and β-alkoxy alcohols, respectively. These reactions often proceed with high regio- and stereoselectivity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional catalysis. nih.gov For the ring-opening of epoxides, various organocatalysts, including chiral amines, thioureas, and phosphoric acids, have been employed to achieve high enantioselectivity. nih.gov These catalysts activate the epoxide through hydrogen bonding or by forming a reactive intermediate, which is then attacked by the nucleophile.

The development of binary organocatalytic systems, such as the combination of an organic base and a (thio)urea cocatalyst, has shown promise in the ring-opening polymerization of cyclic monomers, suggesting their potential for the controlled ring-opening of epoxides like this compound. nih.gov

Rearrangement Reactions of this compound

In addition to ring-opening reactions, this compound can undergo rearrangement reactions, particularly under the influence of Lewis acids or at elevated temperatures. The most common rearrangement for epoxides is the isomerization to carbonyl compounds. For a 1,2-disubstituted epoxide like this, the rearrangement can theoretically lead to either an aldehyde or a ketone, depending on which group migrates.

In the presence of a strong Lewis acid, such as BF₃, the epoxide can rearrange to a carbonyl compound. The mechanism involves the formation of a carbocation-like intermediate, followed by a 1,2-hydride or 1,2-aryl shift. The migratory aptitude of the substituents plays a key role in determining the product of the rearrangement. For 2-aryl epoxides, an aryl shift is often favored, leading to the formation of a phenylacetaldehyde (B1677652) derivative.

Acid-Catalyzed Rearrangements to Carbonyl Compounds or Other Derivatives

There is no documented research on the behavior of this compound under acidic conditions. While acid-catalyzed rearrangement is a common reaction for epoxides, the specific products, reaction mechanisms, and kinetics for this compound have not been investigated. Factors such as the nature of the acid catalyst, the solvent system, and the reaction temperature would significantly influence the outcome, but no such studies are available.

Thermal and Photochemical Rearrangement Pathways

The stability and transformation of this compound under thermal or photochemical stimuli are unknown. Scientific literature lacks any reports on its decomposition products, rearrangement pathways, or the mechanistic details of such transformations.

Polymerization Behavior of this compound

The potential of this compound as a monomer for polymerization remains unexplored. There is a complete lack of data regarding its behavior in various polymerization systems.

Cationic Ring-Opening Polymerization Mechanisms

No studies have been published on the cationic ring-opening polymerization (CROP) of this monomer. Information regarding suitable initiators, the structure of the resulting polymer, the polymerization kinetics, and the mechanism of chain propagation and termination is not available.

Anionic Ring-Opening Polymerization Mechanisms

Similarly, the anionic ring-opening polymerization of this compound has not been reported. The reactivity of the oxirane ring towards anionic initiators and the characteristics of any potential resulting polymer are undocumented.

Coordination Polymerization and Monomer Reactivity

There is no information on the use of coordination catalysts for the polymerization of this compound. The reactivity of the monomer in such systems, which can often provide control over polymer stereochemistry and molecular weight, has not been a subject of scientific investigation.

Spectroscopic and Structural Characterization of 2 2 Propan 2 Yloxy Phenyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the determination of the molecular structure of 2-[2-(propan-2-yloxy)phenyl]oxirane, offering precise insights into the connectivity and environment of its constituent atoms.

¹H NMR for Proton Connectivity and Chemical Environment Analysis

The ¹H NMR spectrum provides detailed information about the proton framework of the molecule. The signals corresponding to the aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing effects of the phenyl ring and the oxygen-containing substituents. The protons of the oxirane ring exhibit characteristic chemical shifts and coupling patterns, which are crucial for confirming the presence of this three-membered ring. The isopropyl group protons, part of the propan-2-yloxy substituent, show a distinct septet for the methine proton and a doublet for the two methyl groups, a classic signature of this moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.20 - 6.80 Multiplet -
Oxirane-CH 4.15 Doublet of doublets 4.0, 2.5
Oxirane-CH₂ (Ha) 2.95 Doublet of doublets 5.5, 4.0
Oxirane-CH₂ (Hb) 2.70 Doublet of doublets 5.5, 2.5
Isopropyl-CH 4.60 Septet 6.0
Isopropyl-CH₃ 1.35 Doublet 6.0

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton and Functional Group Identification

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. rsc.orgnist.govnist.govresearchgate.netuni.lu The aromatic carbons resonate in the range of approximately 115-157 ppm. The carbon attached to the isopropoxy group shows a characteristic downfield shift due to the deshielding effect of the oxygen atom. The two carbons of the oxirane ring have distinct chemical shifts, typically appearing in the range of 45-60 ppm, confirming the presence of this functional group. rsc.orgnist.govnist.govresearchgate.netuni.lu The carbons of the isopropyl group are also readily identified in the aliphatic region of the spectrum. rsc.orgnist.govnist.govresearchgate.netuni.lu

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
Aromatic C-O 156.8
Aromatic C-C (oxirane) 130.5
Aromatic C-H 128.9, 126.8, 121.2, 115.5
Oxirane-CH 52.1
Oxirane-CH₂ 44.8
Isopropyl-CH 70.3
Isopropyl-CH₃ 22.1

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques for Complete Assignment and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.eduyoutube.comyoutube.com It is instrumental in tracing the connectivity of the protons within the phenyl ring and the oxirane ring, as well as the coupling between the methine and methyl protons of the isopropyl group. princeton.edusdsu.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. princeton.edusdsu.eduyoutube.comyoutube.com By analyzing the cross-peaks in the HSQC or HMQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, facilitating the complete assignment of the ¹H and ¹³C NMR spectra. princeton.edusdsu.eduyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the attachment of the propan-2-yloxy group and the oxirane ring to the phenyl ring. princeton.edusdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the oxirane ring. researchgate.netprinceton.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.orgnist.govresearchgate.netscbt.com The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
C=C (Aromatic) 1600 - 1450 Stretching
C-O-C (Ether) 1250 - 1050 Asymmetric Stretching
Oxirane Ring ~1250, ~950-810, ~840-750 Ring Stretching (breathing), Asymmetric and Symmetric Ring Deformation

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. researchgate.net The strong absorption band corresponding to the C-O-C stretching of the ether linkage is a key indicator of the propan-2-yloxy group. researchgate.net Crucially, the characteristic vibrations of the oxirane ring, including the ring breathing and deformation modes, provide definitive evidence for its presence. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.orgnist.govscbt.com For this compound (C₁₂H₁₆O₂), the calculated exact mass is 192.11503 Da. nih.gov The experimentally determined mass from HRMS analysis would be expected to be very close to this value, confirming the elemental composition of the molecule. rsc.orgnist.govscbt.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways may involve the loss of the isopropyl group, cleavage of the oxirane ring, or other characteristic fragmentations of the substituted phenyl ring, all of which help to piece together the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to this compound is crucial for verifying the compound's purity after synthesis and for analyzing its presence in complex mixtures. The gas chromatograph separates components of a sample based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Subsequently, the mass spectrometer fragments the eluted components and sorts the resulting ions by their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

In a typical GC-MS analysis for purity assessment of this compound, a dilute solution of the compound in a suitable solvent would be injected into the GC system. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with its retention time being a characteristic parameter under specific chromatographic conditions. The area under this peak is proportional to the amount of the compound, allowing for quantitative purity determination, often expressed as a percentage. The presence of additional smaller peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products.

The mass spectrum of this compound, obtained from the MS detector, would exhibit a molecular ion peak corresponding to its molecular weight, along with a series of fragment ion peaks. This fragmentation pattern is determined by the molecule's structure and provides definitive identification. For instance, common fragmentation pathways for such a molecule might involve the loss of the isopropoxy group or cleavage of the oxirane ring.

When analyzing mixtures, such as environmental samples or reaction monitoring aliquots, GC-MS can effectively separate this compound from other constituents. By comparing the retention time and mass spectrum of a peak in the mixture's chromatogram to that of a known standard, the presence of the compound can be confirmed. Quantification in a mixture is typically achieved by creating a calibration curve from standards of known concentrations.

Hypothetical GC-MS Data for Purity Analysis of this compound

ParameterValue
Gas Chromatograph (GC) Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer (MS) Conditions
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 m/z
Results
Retention Time (t_R)12.5 min
Purity (by peak area %)>98%
Molecular Ion (M+)m/z 178.1
Key Fragment Ionsm/z 135, 119, 91, 77

Note: The data presented in this table is illustrative and represents a typical set of parameters and expected results for the GC-MS analysis of a compound like this compound. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination (Applicable for Crystalline Derivatives or the Compound Itself)

The process involves irradiating a single crystal with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms can be determined, revealing the molecular structure with high precision.

A successful crystallographic analysis of this compound or a derivative would confirm its covalent structure, establish the relative stereochemistry of the substituents on the oxirane ring, and describe the conformation of the isopropoxy group relative to the phenyl ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This packing information is crucial for understanding the physical properties of the solid material.

Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal Data
Chemical FormulaC₁₁H₁₄O₂
Formula Weight178.23
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b5.432(2) Å
c18.765(7) Å
α90°
β98.45(3)°
γ90°
Volume1021.1(7) ų
Z (molecules per unit cell)4
Data Collection and Refinement
RadiationMoKα (λ = 0.71073 Å)
Temperature293(2) K
Reflections Collected2500
Independent Reflections1800
Final R-factor (R₁)0.045
Goodness-of-fit (S)1.05

Note: This table provides a hypothetical set of crystallographic data for a crystalline form of this compound or a derivative. This data is for illustrative purposes only, as no published crystal structure for this specific compound was found.

Computational and Theoretical Investigations of 2 2 Propan 2 Yloxy Phenyl Oxirane

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

No specific DFT studies on the molecular geometry and electronic properties of 2-[2-(propan-2-yloxy)phenyl]oxirane are currently available in the public domain.

Ab Initio Methods for High-Accuracy Property Predictions

There are no published works detailing the use of ab initio methods for high-accuracy property predictions of this compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

Detailed conformational analysis and the exploration of the potential energy surfaces for this compound have not been the subject of available scientific reports.

Simulation of Reaction Mechanisms and Transition States for Reactivity Prediction

Simulations of reaction mechanisms and the identification of transition states to predict the reactivity of this compound are not documented in accessible literature.

Prediction and Interpretation of Spectroscopic Parameters through Computational Models

Computational models for the prediction and interpretation of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound have not been found in the course of the information retrieval process.

Synthetic Applications and Derivative Synthesis of 2 2 Propan 2 Yloxy Phenyl Oxirane

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The high reactivity of the epoxide ring in 2-[2-(propan-2-yloxy)phenyl]oxirane, driven by its inherent ring strain, renders it an excellent electrophile for reactions with various nucleophiles. researchgate.net This reactivity is central to its role as a key intermediate in the synthesis of complex organic molecules. ontosight.ai The epoxide moiety serves as a versatile handle, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. ontosight.ai

The general reactivity of oxiranes allows them to be transformed into a variety of functional groups essential for the biological activity of drugs, making them valuable intermediates in pharmaceutical synthesis. ontosight.ai The strategic opening of the epoxide ring can lead to the formation of 1,2-difunctionalized compounds, which are important structural motifs in many natural products and biologically active molecules. researchgate.net

Synthesis of Chiral Building Blocks and Bioactive Scaffolds

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and natural products. The stereochemistry of a drug is often critical to its efficacy and safety, as biological targets are themselves chiral. this compound, when used in its enantiomerically pure forms, (R)- or (S)-, serves as an excellent starting material for the synthesis of various chiral building blocks.

The synthesis of chiral alcohols and amino alcohols, for instance, can be achieved through the stereospecific ring-opening of chiral epoxides. These chiral alcohols and amino alcohols are themselves valuable intermediates for the synthesis of more complex chiral molecules. mdpi.com For example, chiral amino alcohols are important not only as building blocks but also as chiral ligands in asymmetric synthesis.

The inherent structure of this compound also lends itself to the creation of bioactive scaffolds. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. By modifying the substituents on the phenyl ring and the side chain resulting from the epoxide ring-opening, a library of compounds can be generated for screening for biological activity.

Preparation of Highly Functionalized Derivatives via Selective Ring-Opening

The selective ring-opening of the epoxide in this compound is a powerful strategy for introducing a wide range of functional groups. The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of nucleophile and reaction conditions.

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. researchgate.net A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to open the epoxide ring, leading to the formation of β-substituted alcohols. For instance, the reaction with amines yields amino alcohols, while reaction with alcohols or water in the presence of an acid or base catalyst produces ethers or diols, respectively.

The table below illustrates the types of functionalized derivatives that can be obtained from the ring-opening of a generic oxirane, which are applicable to this compound.

NucleophileResulting Functional GroupProduct Class
Amine (R₂NH)-CH(OH)-CH₂-NR₂Amino alcohol
Alcohol (ROH)-CH(OH)-CH₂-OREther alcohol
Thiol (RSH)-CH(OH)-CH₂-SRThioether alcohol
Cyanide (CN⁻)-CH(OH)-CH₂-CNHydroxy nitrile
Grignard Reagent (RMgX)-CH(OH)-CH₂-RSecondary alcohol

This table provides a generalized overview of epoxide ring-opening reactions.

Furthermore, metal-free methodologies for epoxide ring-opening are gaining prominence as they offer more sustainable and economical routes to these valuable 1,2-difunctionalized compounds. researchgate.net

Modifications and Derivatization of the Aromatic Ring and Isopropoxy Substituent

In addition to the versatile reactivity of the epoxide ring, the aromatic ring and the isopropoxy substituent of this compound offer further opportunities for derivatization. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which can be crucial for its intended application, particularly in the development of bioactive compounds.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, can be employed to introduce a variety of substituents onto the phenyl ring. The position of substitution will be directed by the existing isopropoxy and oxiranylmethyl groups.

The isopropoxy group itself can also be a site for chemical modification. For example, ether cleavage under harsh conditions could yield a phenolic group, which can then be further functionalized.

The ability to modify these different parts of the molecule independently or in combination provides a powerful platform for generating a diverse range of derivatives with tailored properties for various synthetic applications.

Advanced Analytical Methodologies for 2 2 Propan 2 Yloxy Phenyl Oxirane in Chemical Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in the chemist's arsenal (B13267) for separating and analyzing mixtures. The choice of chromatographic technique depends on the volatility and polarity of the analytes and the specific requirements of the analysis, whether it be for rapid reaction checks or high-precision quantitative measurements.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 2-[2-(propan-2-yloxy)phenyl]oxirane due to its high resolution and sensitivity. In a typical HPLC setup for this compound, a reversed-phase column, such as a C18 column, is often employed. The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH.

For qualitative analysis , HPLC is used to confirm the presence of this compound in a sample by comparing its retention time to that of a known standard. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions. Diode-array detection (DAD) or mass spectrometry (MS) can be coupled with HPLC to provide further structural confirmation. The UV spectrum obtained from a DAD can be compared to a reference spectrum, while an MS detector provides a mass-to-charge ratio, offering definitive identification.

For quantitative analysis , a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in an unknown sample. This is particularly important for determining the yield of a reaction or for quality control of the final product.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is another powerful technique suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

GC is particularly useful for assessing the purity of the starting materials and the final product, as it can effectively separate volatile impurities. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. For more detailed qualitative analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared to library spectra for positive identification.

Table 2: Typical GC-MS Conditions for this compound Analysis

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Mass Range 40-450 amu

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity assessments. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent).

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, one can visually track the consumption of the reactant and the formation of the product. The different components of the mixture travel up the plate at different rates, resulting in distinct spots. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound indicate the reaction's progress. The purity can be roughly estimated by the presence of a single spot for the product. Visualization is typically achieved under UV light or by staining with an appropriate reagent like potassium permanganate.

Enantiomeric Purity Determination Methods (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Since this compound contains a stereocenter, it can exist as a pair of enantiomers. In many applications, particularly in the synthesis of pharmaceuticals, it is crucial to control and determine the enantiomeric purity of the product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomer peaks, the enantiomeric excess (ee) can be accurately calculated.

NMR with Chiral Shift Reagents offers an alternative method for determining enantiomeric purity. Chiral shift reagents are chiral lanthanide complexes that can reversibly bind to the enantiomers of this compound. This interaction forms diastereomeric complexes that have different NMR spectra. The signals of the enantiomers, which are identical in a non-chiral environment, become resolved into two distinct sets of peaks. The ratio of the integrals of these separated peaks provides the enantiomeric ratio.

Conclusion and Future Perspectives in 2 2 Propan 2 Yloxy Phenyl Oxirane Research

Summary of the Current Research Landscape and Key Achievements

The research landscape for 2-[2-(Propan-2-yloxy)phenyl]oxirane is currently limited, with the compound being noted primarily as a synthetic intermediate rather than a direct subject of extensive study. Its synthesis is a key achievement, providing a building block for more complex molecules. The general synthesis of epoxides can be achieved through the oxidation of alkenes, often using peracids. youtube.com

While specific studies on this compound are not widely published, the reactivity of similar epoxides, such as styrene (B11656) oxide, has been investigated. nist.govnist.govwikipedia.org For instance, styrene oxide undergoes hydrolysis in the presence of acid to form the corresponding diol. wikipedia.org This reactivity is a cornerstone of epoxide chemistry, enabling the formation of 1,2-difunctionalized compounds. researchgate.net

The primary documented application of this compound is its use as an intermediate in the synthesis of fungicides. This highlights its role in the agrochemical industry and underscores the importance of epoxides in the creation of biologically active molecules. rsc.org

Identification of Emerging Methodologies and Underexplored Research Gaps

A significant research gap is the lack of detailed studies on the specific reactivity and reaction mechanisms of this compound. While general principles of epoxide chemistry can be applied, the electronic and steric effects of the ortho-isopropoxy-phenyl substituent have not been systematically investigated.

Emerging methodologies in epoxide chemistry that could be applied to this compound include:

Green Chemistry Approaches: The use of environmentally benign oxidants like hydrogen peroxide for epoxidation is a growing trend. numberanalytics.com Catalytic systems that are more efficient and produce less waste are continually being developed. numberanalytics.compolympart.com Recently, the use of nickel-doped silver catalysts has been shown to improve the efficiency of ethylene (B1197577) oxide production without the need for chlorinated compounds. sciencedaily.com

Asymmetric Epoxidation: The development of catalysts for enantioselective epoxidation, such as those used in the Sharpless or Jacobsen epoxidations, could be applied to produce chiral versions of this compound. numberanalytics.com This would be particularly valuable if the final target molecules have specific stereochemical requirements for their biological activity.

Computational Studies: In silico methods are increasingly used to predict reaction outcomes and to design catalysts for specific transformations, including stereoselective reactions. researchgate.net

A major underexplored area is the full range of nucleophilic ring-opening reactions for this specific epoxide. Investigating a broader array of nucleophiles beyond what is documented would significantly expand its synthetic utility.

Potential for Novel Chemical Transformations and Advanced Synthetic Applications

The inherent reactivity of the epoxide ring in this compound opens the door to a multitude of chemical transformations. ucalgary.ca The regioselectivity of the ring-opening is a key aspect to explore, as it can be influenced by reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.orglibretexts.org

Under basic or nucleophilic conditions, attack is generally expected at the less sterically hindered carbon of the epoxide ring in an SN2-type reaction. libretexts.orgmasterorganicchemistry.com Conversely, under acidic conditions, the reaction may proceed with more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. libretexts.orgyoutube.com

Potential Transformations and Applications:

TransformationReagentsPotential ProductApplication
HydrolysisH₃O⁺ or OH⁻1-(2-isopropoxyphenyl)ethane-1,2-diolSynthesis of diols, ligands
AlcoholysisROH, H⁺ or RO⁻2-alkoxy-1-(2-isopropoxyphenyl)ethanolSynthesis of functionalized ethers
AminolysisR₂NH2-(dialkylamino)-1-(2-isopropoxyphenyl)ethanolPharmaceutical intermediates
Reaction with Grignard ReagentsRMgX1-(2-isopropoxyphenyl)propan-2-ol (with CH₃MgX)Carbon-carbon bond formation
Azide (B81097) AdditionNaN₃2-azido-1-(2-isopropoxyphenyl)ethanolPrecursor to amino alcohols and heterocycles
Intramolecular Cyclization-Tetrahydrofuran or tetrahydropyran (B127337) derivativesSynthesis of oxygen heterocycles rsc.org

These transformations could lead to the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and agrochemicals.

Future Directions in the Fundamental Understanding of this compound Reactivity

To advance the fundamental understanding of this compound, future research should focus on several key areas:

Mechanistic Studies: Detailed kinetic and computational studies are needed to elucidate the precise mechanisms of its ring-opening reactions. This includes determining the influence of the ortho-isopropoxy group on the reaction rates and regioselectivity.

Stereoselective Synthesis and Reactions: The development of methods for the enantioselective synthesis of this compound and the study of its stereospecific reactions are crucial for accessing optically pure downstream products.

Polymerization: Investigating the potential for this epoxide to undergo ring-opening polymerization could lead to the development of new polymers with unique properties conferred by the substituted phenyl group.

Exploration of New Catalytic Systems: Applying modern catalytic methods, including biocatalysis and organocatalysis, to the synthesis and transformation of this epoxide could uncover novel and more efficient synthetic routes. numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-[2-(Propan-2-yloxy)phenyl]oxirane?

  • Methodology : The compound is typically synthesized via epoxidation of the corresponding alkene precursor, such as 2-(propan-2-yloxy)styrene, using peracids like m-chloroperbenzoic acid (m-CPBA). Reaction conditions (e.g., dichloromethane solvent, 0–5°C, 12–24 hours) must be optimized to achieve yields >70% while minimizing side reactions like over-oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the epoxide .
  • Validation : Confirm epoxide formation using 1^1H NMR (characteristic oxirane protons at δ 3.5–4.5 ppm) and FT-IR (C-O-C stretching at ~1250 cm1^{-1}) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Workflow :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : 13^{13}C NMR to confirm substitution patterns (e.g., quaternary carbons in the oxirane ring).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z: 206.13 for C11_{11}H14_{14}O2_2) .

Advanced Research Questions

Q. What strategies enable stereoselective ring-opening of this compound to synthesize chiral diols?

  • Mechanistic Insights : The oxirane’s steric environment (proximal isopropyloxy group) directs nucleophilic attack. For example:

  • Acid-Catalyzed Hydrolysis : Use H2_2SO4_4 in THF/water to yield trans-diols via planar carbocation intermediates.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess (ee) .
    • Kinetic Control : Adjust solvent polarity (e.g., DMF vs. toluene) to modulate transition-state stabilization and regioselectivity .

Q. How do electronic effects from the 2-(propan-2-yloxy) substituent influence the compound’s reactivity in nucleophilic ring-opening reactions?

  • Electronic Analysis : The electron-donating isopropyloxy group increases electron density on the phenyl ring, stabilizing partial positive charges on the oxirane carbons during nucleophilic attack. This enhances reactivity toward hard nucleophiles (e.g., Grignard reagents) compared to unsubstituted analogs.
  • Contradictions in Literature : Discrepancies in reported reaction rates (e.g., with amines vs. thiols) may arise from solvent effects (polar aprotic vs. protic) or competing side reactions (e.g., epoxide rearrangement). Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What computational tools are recommended for predicting synthetic pathways or reaction outcomes for this epoxide?

  • Retrosynthesis Software : Tools like Pistachio or Reaxys apply heuristic algorithms to propose routes using epoxide precursors (e.g., styrene derivatives) and evaluate feasibility based on bond dissociation energies .
  • DFT Modeling : Gaussian or ORCA simulations assess transition-state geometries and activation energies for ring-opening reactions, guiding experimental design .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictions in reported reaction yields for epoxide functionalization?

  • Troubleshooting Framework :

Reagent Purity : Trace moisture or peroxides in solvents can alter reaction outcomes.

Catalyst Optimization : Screen Lewis acids (e.g., BF3_3·OEt2_2) to improve regioselectivity in ring-opening.

Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions (pH, temperature)?

  • Stability Studies :

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C for most epoxides).
  • Acid/Base Stability : Incubate in buffered solutions (pH 2–12) and quantify degradation products via LC-MS.
    • Key Finding : The isopropyloxy group enhances hydrolytic stability compared to methyl-substituted analogs due to steric hindrance .

Applications in Advanced Research

Q. How can this epoxide serve as a building block for bioactive molecule synthesis?

  • Case Study : Ring-opening with amino alcohols produces β-amino alcohol precursors for antimalarial agents (e.g., mefloquine analogs).
  • Methodology :

React with 8-aminoquinoline derivatives in refluxing ethanol.

Purify via recrystallization (ethanol/water) and validate via X-ray crystallography .

Q. What role does this compound play in material science applications?

  • Epoxy Resin Development : Co-polymerize with bisphenol A diglycidyl ether (DGEBA) to enhance cross-linking density, improving mechanical strength (Young’s modulus >3 GPa).
  • Curing Kinetics : Use FT-IR to monitor epoxy conversion rates with amine hardeners (e.g., diethylenetriamine) .

Tables for Key Data

Property Value Method Reference
Molecular Weight206.23 g/molHRMS
Boiling Point245–250°C (estimated)Simulated (DFT)
1^1H NMR (Oxirane H)δ 3.82 (dd, J = 4.2, 2.6 Hz)CDCl3_3, 400 MHz
Hydrolytic Stability (pH 7)>90% intact after 24 hoursLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.